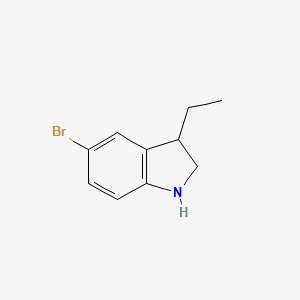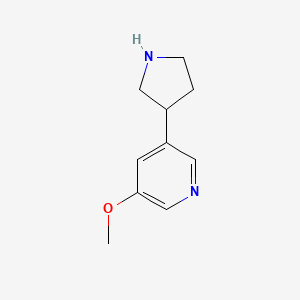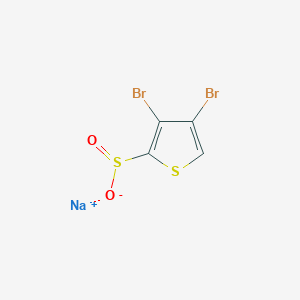
Sodium 3,4-dibromothiophene-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,4-dibromothiophene-2-sulfinate is an organosulfur compound with the molecular formula C₄HBr₂NaO₂S₂ and a molecular weight of 327.98 g/mol . This compound is characterized by the presence of two bromine atoms and a sulfinate group attached to a thiophene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of sodium sulfinates, including sodium 3,4-dibromothiophene-2-sulfinate, typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of 3,4-dibromothiophene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Sodium 3,4-dibromothiophene-2-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.
Common reagents used in these reactions include sodium sulfite, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 3,4-dibromothiophene-2-sulfinate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of sodium 3,4-dibromothiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a sulfinate group. These functional groups enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Sodium 3,4-dibromothiophene-2-sulfinate can be compared with other sodium sulfinates, such as sodium benzenesulfinate and sodium methanesulfinate. While all these compounds share the sulfinate functional group, this compound is unique due to the presence of the thiophene ring and bromine atoms, which impart distinct reactivity and properties .
Similar compounds include:
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
These compounds differ in their structural frameworks and the nature of substituents attached to the sulfinate group, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C4HBr2NaO2S2 |
|---|---|
Poids moléculaire |
328.0 g/mol |
Nom IUPAC |
sodium;3,4-dibromothiophene-2-sulfinate |
InChI |
InChI=1S/C4H2Br2O2S2.Na/c5-2-1-9-4(3(2)6)10(7)8;/h1H,(H,7,8);/q;+1/p-1 |
Clé InChI |
RUJHWDBEIBYAMR-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=C(S1)S(=O)[O-])Br)Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)
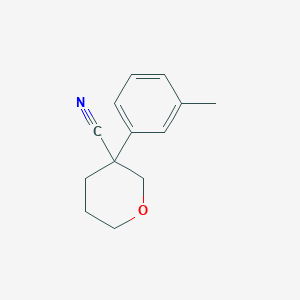
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
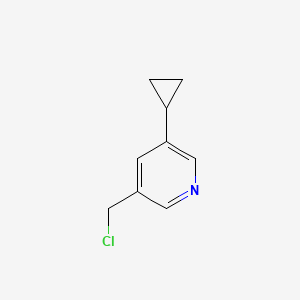
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)
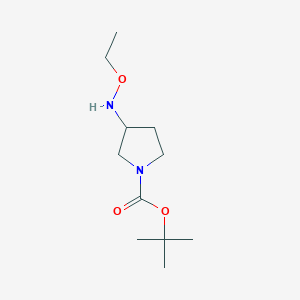
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
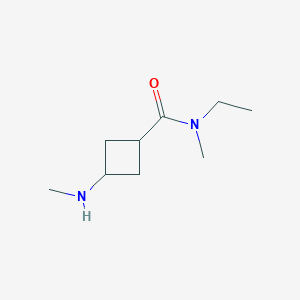

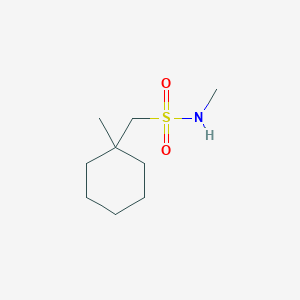
![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
